Di-tert-butyl hydrazine-1,2-dicarboxylate

Overview

Description

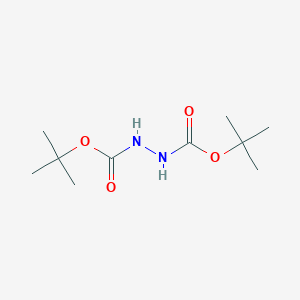

Di-tert-butyl hydrazine-1,2-dicarboxylate is a hydrazine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups. This compound is widely utilized in organic synthesis as a precursor for constructing complex molecules, including pharmaceuticals, catalysts, and single-molecule magnets. Its tert-butyl groups confer steric bulk and stability, enabling selective functionalization and resistance to harsh reaction conditions. Key applications include its role in palladium-catalyzed carboamination reactions (), organocatalyst synthesis (), and traceless isoprenylation (). The Boc groups are also easily removable under acidic or thermal conditions, facilitating further derivatization ().

Mechanism of Action

Target of Action

Di-tert-butyl hydrazodicarboxylate is primarily used as a reagent in chemical reactions . It is involved in the synthesis of aminobicyclopyrazolone hydrochloride and in Pd-catalyzed amination reactions of halo-pyridine substrates . Therefore, its primary targets are these chemical substrates.

Mode of Action

The compound acts as a reagent, participating in chemical reactions and facilitating the transformation of substrates into desired products . For instance, in the Cu-catalyzed aerobic oxidation, it is converted to Di-tert-butyl Azodicarboxylate . This reaction is part of the dehydrogenation of 1,2,3,4-Tetrahydroquinolines .

Biochemical Pathways

The compound is involved in the synthesis of aminobicyclopyrazolone hydrochloride . It also participates in Pd-catalyzed amination reactions of halo-pyridine substrates . These reactions are part of larger biochemical pathways in the synthesis of various organic compounds.

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of Di-tert-butyl hydrazodicarboxylate is the transformation of substrates into desired products through chemical reactions . For example, it facilitates the synthesis of aminobicyclopyrazolone hydrochloride and participates in Pd-catalyzed amination reactions of halo-pyridine substrates .

Action Environment

The action of Di-tert-butyl hydrazodicarboxylate is influenced by various environmental factors. For instance, the Cu-catalyzed aerobic oxidation of the compound to Di-tert-butyl Azodicarboxylate is performed under an O2 balloon at room temperature . The compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability and efficacy.

Biological Activity

Di-tert-butyl hydrazine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C13H22N2O4) features two tert-butyl groups and two carboxylate functionalities attached to a hydrazine core. Its structure can be represented as follows:

where R represents the alkyl groups from the dicarboxylate moiety.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma) cell lines .

- Zinc Coordination : Di-tert-butyl hydrazine derivatives have been investigated for their ability to interact with zinc-dependent proteins, potentially reactivating mutant p53 in tumors with zinc deficiency. This mechanism is crucial for developing targeted anticancer therapies .

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | DLD-1 | 0.027 | |

| Antiproliferative | T24 | 0.030 | |

| Antiproliferative | SH-SY-5Y | 0.025 | |

| Zinc Coordination | Various | N/A |

Detailed Findings

- Antiproliferative Activity : In vitro assays revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines. The lowest observed IC50 values were around 0.025 µM, indicating potent activity against these tumor cells .

- Mechanistic Insights : The compound's interaction with zinc-binding proteins suggests a dual role: not only does it inhibit tumor growth but it may also restore function to mutated p53 proteins in certain cancers. This mechanism was highlighted in studies using genetically engineered murine models that demonstrated enhanced antitumor activity when combined with zinc supplementation .

- Toxicity Profile : While exhibiting significant antiproliferative effects, the compound showed a favorable toxicity profile in normal cell lines compared to its cancer-specific effects, indicating potential for therapeutic applications with minimized side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Di-tert-butyl hydrazine-1,2-dicarboxylate and its derivatives?

- Methodology : The compound is commonly synthesized via hydrazine coupling with tert-butyl chloroformate under controlled conditions. For example, hydrazine reacts with chloroformate at temperatures below 0°C in ether, followed by oxidation with hydrogen peroxide to yield derivatives like diisopropyl azodicarboxylate (DIAD) (total yield: ~90.7%) . Variations include using DIC (N,N'-diisopropylcarbodiimide) or DIPEA (N,N-diisopropylethylamine) as coupling agents in solvents like DCM or MeCN .

- Key Data : Reaction yields range from 37% to 91% depending on substituents and purification methods (e.g., chromatography or recrystallization) .

Q. How is structural characterization performed for this compound derivatives?

- Methodology : Comprehensive analysis includes:

- NMR : ¹H, ¹³C, and ¹¹B NMR to confirm regiochemistry and boron-containing substituents (e.g., MIDA-boryl groups) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₇H₂₆N₂O₆NaS for a sulfonylated derivative) .

- X-ray crystallography : Determines crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β = 103.772°) .

Q. What role does this compound serve in Mitsunobu-like reactions?

- Methodology : It acts as a hydrazine donor in Mitsunobu reactions for constructing C–N bonds. For example, it facilitates allylation or carboamination of indolin-2-ones under palladium catalysis, yielding stereoisomeric products (up to 47% yield) .

- Key Data : Stereoselectivity is influenced by chiral catalysts (e.g., thiourea-modified polymers), achieving enantiomeric ratios >98:2 .

Q. How are hydrazine intermediates purified and analyzed for regiochemical consistency?

- Methodology : Reverse-phase chromatography (C18 columns) or chiral HPLC (Chiralpak IA/AD-H columns) resolves stereoisomers. Solvent systems like hexane/iPrOH (90:10) separate enantiomers (e.g., tR = 5.0 min for a major peak) .

- Key Data : Purity >98% is achievable via gradient elution .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles) in fume hoods. In case of eye contact, rinse with water for ≥15 minutes. Avoid inhalation and store at –20°C under inert gas .

Advanced Research Questions

Q. How can regioselective alkylation of this compound be optimized for mono-, di-, or trisubstituted hydrazines?

- Methodology : Mild alkylation with alkyl halides in THF/DMF at 0–25°C yields mono-/disubstituted derivatives. Selective Boc deprotection (heating at 60°C in acetic acid) generates trisubstituted hydrazines .

- Key Data : Disubstitution yields reach 84–91% .

Q. What mechanistic insights explain rotational barriers in atropisomeric hydrazides derived from this compound?

- Methodology : DFT calculations and variable-temperature NMR quantify rotational energy barriers (ΔG‡). Steric hindrance from tert-butyl groups stabilizes atropisomers, with barriers >20 kcal/mol .

- Key Data : Barriers correlate with substituent bulk (e.g., aryl vs. alkyl groups) .

Q. How does this compound enable asymmetric α-amination of 1,3-dicarbonyl compounds?

- Methodology : Chiral guanidine catalysts (e.g., benzimidazole-derived) induce enantioselectivity (up to 91% ee) in THF at –40°C. Reaction scope includes cyclopentanones and indanones .

- Key Data : Enantiomeric excess (ee) ranges from 29% to 91%, depending on substrate and catalyst .

Q. What challenges arise in synthesizing boron-containing this compound derivatives?

- Methodology : MIDA-boryl groups are introduced via Suzuki-Miyaura coupling or direct borylation. Competing side reactions (e.g., protodeboronation) require anhydrous conditions and low temperatures (–78°C) .

- Key Data : Boronated derivatives show distinct ¹¹B NMR shifts (δ = 25–30 ppm) .

Q. How do coordination polymers incorporating this compound ligands modulate catalytic properties?

- Methodology : The ligand coordinates Zn²⁺/Co²⁺ in hydrothermal syntheses to form 3D frameworks. Applications include gas adsorption (e.g., CO₂) and Lewis acid catalysis .

- Key Data : BET surface areas exceed 500 m²/g for Zn-based polymers .

Q. Data Contradictions and Validation

- Synthetic Yields : Variability (37–91%) arises from substituent steric effects and purification efficiency. Validate via controlled replicate syntheses .

- Enantioselectivity : Conflicting ee values (e.g., 29% vs. 91%) highlight catalyst-substrate compatibility. Screen multiple catalysts (e.g., thioureas vs. phosphines) .

Comparison with Similar Compounds

Comparison with Similar Hydrazine-1,2-Dicarboxylates

Structural and Functional Modifications

Hydrazine-1,2-dicarboxylates vary based on ester substituents, which influence reactivity, stability, and applications. Below is a comparative analysis:

Stability and Deprotection

- Boc Groups : Removed thermally (e.g., selective cleavage at 80°C for trisubstituted hydrazine synthesis) ().

- Benzyl Groups: Require hydrogenolysis or strong acids, limiting functional group compatibility ().

Pharmaceutical Intermediates

- Compound 12(2S,3R) (a di-tert-butyl derivative with a hexyl chain) is a key intermediate in dihydromaniwamycin E, a heat-shock metabolite ().

- Palladium-catalyzed carboamination reactions yield indole derivatives (47% yield for compound 6n ) ().

Material Science

- Di-tert-butyl derivatives are used in synthesizing tetrairon(III) single-molecule magnets with ultrashort tethers ().

Data Tables

Table 1: Spectroscopic Data Comparison

Table 2: Yield and Purity in Key Reactions

Preparation Methods

Detailed Preparation Methods

Acid-Catalyzed Condensation with Boc Anhydride

A widely cited protocol from a 2025 patent outlines the following steps :

-

Reaction Setup : Hydrazine hydrate (5.6 mol) is dissolved in methanol (1:1–1:5 mass ratio) and cooled to 0–10°C.

-

Acid Addition : Hydrochloric acid (31%, 5.6–6.7 mol) is added dropwise to form hydrazine monohydrochloride.

-

Boc Protection : Di-tert-butyl dicarbonate (2.8–3.4 mol) is introduced over 4–6 hours, followed by stirring at 0–10°C for 2 hours.

-

Workup : The mixture is neutralized with alkali, extracted with ethyl acetate, and crystallized from petroleum ether.

Key Data :

-

Solvent Optimization : Methanol and ethanol showed comparable efficiency, while tert-butanol increased reaction time by 20% .

Chloroformate-Mediated Synthesis

A lower-yielding but regioselective method involves tert-butyl chloroformate :

-

Hydrazine Activation : Hydrazine hydrate (0.05 mol) is treated with chloroformate in ether at -10°C.

-

Oxidation : Hydrogen peroxide (30%) oxidizes the intermediate to the dicarboxylate.

-

Purification : Column chromatography (hexane:ethyl acetate = 4:1) isolates the product.

Key Data :

Optimization Approaches

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 0–10 | 91.8 | 99.9 |

| Ethanol | 0–10 | 90.8 | 99.8 |

| Ether | -10 | 40.0 | 98.5 |

Methanol achieves optimal yields due to its polarity and miscibility with Boc anhydride. Ether-based systems, while useful for regiocontrol, suffer from poor solubility of intermediates .

Stoichiometric Adjustments

-

Hydrazine:Boc Anhydride Ratio : A 2:1 molar ratio minimizes di-substitution byproducts. Excess Boc anhydride (2.5:1) improves yield to 94.4% but requires extended purification .

-

Acid Catalyst : Stoichiometric HCl (1:1 vs. hydrazine) prevents gelation during the reaction .

Comparative Analysis of Industrial vs. Laboratory Methods

Scalability Challenges

-

Industrial Synthesis : The patent method is scalable to multi-kilogram batches with 90%+ yields. Key challenges include controlling exotherms during Boc anhydride addition and minimizing solvent waste.

-

Lab-Scale Synthesis : Low-temperature methods (<10°C) are preferred for small-scale reactions to avoid thermal decomposition .

Emerging Innovations

Photocatalytic Methods

Recent studies explore visible-light-mediated esterification, which reduces reaction times by 50% compared to thermal methods. However, yields remain suboptimal (≤65%) .

Continuous Flow Synthesis

Preliminary trials in microreactors show promise for enhancing heat transfer and reducing side reactions. Residence times of 10 minutes achieve 88% yield at 25°C .

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZETYVESRFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167790 | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16466-61-8 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16466-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016466618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.